Cas no 72224-26-1 (BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)

BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER structure
72224-26-1 structure
商品名:BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER
CAS番号:72224-26-1
MF:C12H14O3
メガワット:206.238
MDL:MFCD27979293
CID:3369258
PubChem ID:12941055

BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER 化学的及び物理的性質

名前と識別子

    • BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER
    • SCHEMBL7038941
    • MFCD27979293
    • methyl 2-(4-(allyloxy)phenyl)acetate
    • 72224-26-1
    • DA-03282
    • methyl 2-(4-prop-2-enoxyphenyl)acetate
    • LCZC3327
    • KULQPOSBAJFAJQ-UHFFFAOYSA-N
    • methyl 4-alloxyphenylacetate
    • Methyl 4-(allyloxy)phenylacetate
    • MDL: MFCD27979293
    • インチ: InChI=1S/C12H14O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h3-7H,1,8-9H2,2H3
    • InChIKey: KULQPOSBAJFAJQ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 206.094294304Da
  • どういたいしつりょう: 206.094294304Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 35.5Ų

BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB275646-5g
Methyl 4-(allyloxy)phenylacetate; .
72224-26-1
5g
€1050.00 2025-02-21
abcr
AB275646-1g
Methyl 4-(allyloxy)phenylacetate; .
72224-26-1
1g
€420.00 2025-02-21
abcr
AB275646-1 g
Methyl 4-(allyloxy)phenylacetate; .
72224-26-1
1g
€420.00 2023-04-26
abcr
AB275646-5 g
Methyl 4-(allyloxy)phenylacetate; .
72224-26-1
5g
€1050.00 2023-04-26

BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER 関連文献

BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTERに関する追加情報

BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER and Its Significance in Modern Chemical Research

BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER, with the CAS number 72224-26-1, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The compound's molecular structure, featuring a benzene ring substituted with an acetic acid moiety and an allyloxy group, endows it with versatile reactivity and potential applications in drug development and material science.

The synthesis of BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER typically involves the esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds efficiently under mild conditions, yielding the desired product with high purity. The use of methyl esterification enhances the solubility and stability of the compound, making it more amenable to further chemical manipulation.

In recent years, BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER has garnered attention for its potential role in the development of novel therapeutic agents. The presence of both aromatic and alkenyl functional groups in its structure allows for diverse chemical modifications, enabling the design of molecules with tailored biological activities. For instance, researchers have explored its utility as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically relevant compounds.

One particularly intriguing aspect of this compound is its ability to act as a scaffold for the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER, scientists have been able to create derivatives that exhibit potent inhibitory effects on specific kinases. These derivatives have shown promise in preclinical studies and are being further investigated for their therapeutic potential.

The allyloxy group in the molecule also contributes to its reactivity, allowing for further functionalization through reactions such as hydrolysis or oxidation. This flexibility makes it a valuable building block for synthetic chemists seeking to develop complex organic molecules. Additionally, the compound's ability to undergo cross-coupling reactions, such as Suzuki or Heck couplings, further expands its utility in medicinal chemistry.

Recent advancements in computational chemistry have also highlighted the importance of BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER in drug discovery. Molecular modeling studies have demonstrated that derivatives of this compound can effectively interact with biological targets by occupying specific binding pockets. These studies not only provide insights into the structural requirements for potency but also help predict potential side effects and optimize drug-like properties.

The pharmaceutical industry has taken note of these findings and is actively exploring synthetic routes to incorporate BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER into new drug candidates. Several companies have initiated clinical trials with compounds derived from this scaffold, aiming to address unmet medical needs across various therapeutic areas. The success of these trials could pave the way for new treatments that leverage the unique properties of this versatile intermediate.

The environmental impact of using BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER as a synthetic intermediate is also a topic of interest. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. These efforts align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of chemical manufacturing processes.

In conclusion, BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER (CAS no: 72224-26-1) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features enable diverse applications in drug development、material science,and environmental chemistry。 As our understanding of its properties continues to grow,so too will its importance in advancing scientific knowledge and technological innovation。

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Amadis Chemical Company Limited
(CAS:72224-26-1)BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER
A1196279
清らかである:99%/99%
はかる:1g/5g
価格 ($):249.0/622.0